5,7-Dimethoxy-4-methylcoumarin
Overview
Description
5,7-Dimethoxy-4-methylcoumarin is a member of coumarins . It is a natural product found in Zanthoxylum asiaticum . It is a yellow powder that fluoresces blue and absorbs ultraviolet light .
Synthesis Analysis
The synthesis of 5,7-dimethoxy-4-methylcoumarin has been studied extensively. One method involves the use of the UiO-66-SO3H metal–organic framework . Another method involves direct C–H bond activation . The catalytic process was versatile, and the reaction condition also allowed for the synthesis of 5,7-dimethoxy-4-methylcoumarin .Molecular Structure Analysis
The molecular formula of 5,7-Dimethoxy-4-methylcoumarin is C12H12O4 . The InChI is InChI=1S/C12H12O4/c1-7-4-11 (13)16-10-6-8 (14-2)5-9 (15-3)12 (7)10/h4-6H,1-3H3 . The Canonical SMILES is CC1=CC (=O)OC2=C1C (=CC (=C2)OC)OC .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dimethoxy-4-methylcoumarin is 220.22 g/mol . It has a XLogP3-AA of 1.8 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass is 220.07355886 g/mol .Scientific Research Applications
Anti-Inflammatory Activity
5,7-Dimethoxy-4-methylcoumarin has shown promising results in anti-inflammatory research. A study explored its efficacy in modulating inflammatory responses in murine macrophage cells. The compound significantly inhibited the production of nitric oxide, prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2) in lipopolysaccharide-induced cells. These findings suggest its potential as an anti-inflammatory agent (Taechowisan et al., 2007).
Antifungal Activity
5,7-Dimethoxy-4-methylcoumarin has been identified as a metabolite in certain fungal species, indicating its role in the biosynthesis of fungal metabolites. This discovery points towards its potential application in antifungal research and possibly in the development of antifungal agents (Li et al., 2017).
Hydration Dynamics in Biological Systems
Coumarin derivatives, including 5,7-Dimethoxy-4-methylcoumarin, are utilized as fluorescence reporters for studying biological systems. Their sensitivity to the micro-environment makes them useful for investigating hydration dynamics in various biologically relevant systems, such as aerosol-OT reverse micelles. This application is significant in protein studies and in understanding the behavior of enzymes and other biological molecules (Ghose et al., 2018).
Photobiological Activity
5,7-Dimethoxy-4-methylcoumarin has demonstrated photobiological activities, such as dark-induced frameshift mutagenesis in bacteria and lethal photosensitization in Chinese hamster cells. These properties open avenues for its use in photobiology and related research areas (Ashwood‐Smith et al., 1983).
Antioxidant Properties
4-methylcoumarin derivatives, including 5,7-Dimethoxy-4-methylcoumarin, have been studied for their antioxidant properties. They are particularly effective in scavenging peroxyl radicals and inhibiting the oxidation of human low-density lipoprotein, suggesting their potential as therapeutic agents in conditions characterized by oxidative stress (Natella et al., 2010).
Safety And Hazards
When handling 5,7-Dimethoxy-4-methylcoumarin, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5,7-dimethoxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-4-11(13)16-10-6-8(14-2)5-9(15-3)12(7)10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKVHPOKPQJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346490 | |
Record name | 5,7-Dimethoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-4-methylcoumarin | |
CAS RN |
6093-80-7 | |
Record name | 5,7-Dimethoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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